2,3-Dihydrothiophene
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Overview
Description
2,3-Dihydrothiophene is a heterocyclic organic compound that contains a sulfur atom in its five-membered ring. It is a versatile building block in organic synthesis and has found numerous applications in the field of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthetic Approaches and Derivatives
2,3-Dihydrothiophene has been utilized in various synthetic approaches. An efficient method to synthesize substituted 2,3-dihydrothiophenes involves copper-catalyzed tandem S-alkylation and S-alkenylation of sodium sulfide. This process yields derivatives that can be further oxidized into thiophenes (Liao et al., 2013).
Structural and Vibrational Properties
Spectroscopic and theoretical studies have been conducted on 2,3-dihydrothiophene derivatives, providing insights into their structural, vibrational, and electronic properties. These studies include FTIR, FT-Raman techniques, and DFT methods to understand the geometrical parameters and molecular electrostatic potential surface of these compounds (Arjunan et al., 2015).
Reaction Mechanisms
Research into the reaction mechanisms of dihydrothiophenes has been extensive. For instance, dihydrothiophenes can be obtained through amino-directed thioisomünchnone−alkene cycloaddition reactions. These processes are interpreted as sequential cycloaddition/ring-opening cyclization reactions, with structural analysis supported by X-ray diffraction and theoretical studies (Areces et al., 2001).
Ring-Puckering Vibrations
The ring-puckering vibrations of 2,3-dihydrothiophene have been a subject of study. Investigations using Raman spectra have revealed details about the molecule's structure, including transitions and barriers to planarity (Durig et al., 1973).
Complex Formation and Synthesis
2,3-Dihydrothiophene has been involved in the formation of various complexes, such as with tungsten, and has been proposed as an intermediate in hydrosulfurization processes. The structure of these complexes has been studied through x-ray data (Glavee et al., 1989).
Multicomponent Reactions
There has been development in synthesizing polyfunctionalized trans-2,3-dihydrothiophenes through multicomponent reactions. This process involves Knoevenagel condensation, Michael addition, and ring-opening followed by ring-closure processes (Sun et al., 2010).
Applications in Hydrodesulfurization
Comparative studies have been conducted on the hydrodesulfurization (HDS) of 2,3-dihydrothiophene, revealing its high reactivity and potential as a reaction intermediate in this process (Markel et al., 1989).
properties
CAS RN |
1120-59-8 |
---|---|
Product Name |
2,3-Dihydrothiophene |
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
2,3-dihydrothiophene |
InChI |
InChI=1S/C4H6S/c1-2-4-5-3-1/h1,3H,2,4H2 |
InChI Key |
OXBLVCZKDOZZOJ-UHFFFAOYSA-N |
SMILES |
C1CSC=C1 |
Canonical SMILES |
C1CSC=C1 |
boiling_point |
112.1 °C |
Other CAS RN |
1120-59-8 |
synonyms |
2,3-Dihydrothiophene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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